2-Chloro-5-fluoro-alpha-(trifluoromethyl)benzyl Alcohol
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Overview
Description
2-Chloro-5-fluoro-alpha-(trifluoromethyl)benzyl Alcohol is an organic compound with the molecular formula C8H6ClF3O. It is characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a benzyl alcohol structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable benzyl alcohol derivative is reacted with chloro, fluoro, and trifluoromethyl reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and trifluoromethylation reactions. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-fluoro-alpha-(trifluoromethyl)benzyl Alcohol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones using oxidizing agents.
Reduction: Reduction of the alcohol group to form hydrocarbons.
Substitution: Nucleophilic substitution reactions where the chloro or fluoro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Scientific Research Applications
2-Chloro-5-fluoro-alpha-(trifluoromethyl)benzyl Alcohol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with specific molecular targets. The presence of chloro, fluoro, and trifluoromethyl groups enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)benzyl Alcohol
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)acetophenone
Comparison: 2-Chloro-5-fluoro-alpha-(trifluoromethyl)benzyl Alcohol is unique due to the simultaneous presence of chloro, fluoro, and trifluoromethyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C8H5ClF4O |
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Molecular Weight |
228.57 g/mol |
IUPAC Name |
1-(2-chloro-5-fluorophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H5ClF4O/c9-6-2-1-4(10)3-5(6)7(14)8(11,12)13/h1-3,7,14H |
InChI Key |
WYONQPFWVNHZHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(C(F)(F)F)O)Cl |
Origin of Product |
United States |
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